molecular formula C9H12O3 B13215851 2-(Ethoxymethylidene)cyclohexane-1,3-dione

2-(Ethoxymethylidene)cyclohexane-1,3-dione

Cat. No.: B13215851
M. Wt: 168.19 g/mol
InChI Key: OUSVGMAPDUPZJF-UHFFFAOYSA-N
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Description

2-(Ethoxymethylidene)cyclohexane-1,3-dione is an organic compound with a unique structural framework It is a derivative of cyclohexane-1,3-dione, featuring an ethoxymethylidene group at the 2-position

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of 2-(Ethoxymethylidene)cyclohexane-1,3-dione typically involves the reaction of cyclohexane-1,3-dione with ethyl formate in the presence of a base such as sodium ethoxide. The reaction proceeds through the formation of an enolate intermediate, which then reacts with ethyl formate to yield the desired product .

Industrial Production Methods

Industrial production methods for this compound are not well-documented in the literature. the general approach would involve scaling up the laboratory synthesis using larger reactors and optimizing reaction conditions to maximize yield and purity.

Chemical Reactions Analysis

Types of Reactions

2-(Ethoxymethylidene)cyclohexane-1,3-dione undergoes various chemical reactions, including:

Common Reagents and Conditions

Major Products Formed

The major products formed from these reactions depend on the specific conditions and reagents used. For example, oxidation may yield diketones, while reduction can produce cyclohexane derivatives with hydroxyl groups.

Scientific Research Applications

2-(Ethoxymethylidene)cyclohexane-1,3-dione has several scientific research applications:

Mechanism of Action

The mechanism of action of 2-(Ethoxymethylidene)cyclohexane-1,3-dione involves its interaction with specific molecular targets, such as enzymes. The ethoxymethylidene group can form covalent bonds with active sites of enzymes, inhibiting their activity. This inhibition can affect various biochemical pathways, making the compound useful in studying enzyme functions and developing enzyme inhibitors .

Comparison with Similar Compounds

Similar Compounds

    Cyclohexane-1,3-dione: The parent compound, which lacks the ethoxymethylidene group.

    2-Methylcyclohexane-1,3-dione: A derivative with a methyl group at the 2-position.

    Dimedone (5,5-dimethyl-1,3-cyclohexanedione): A well-known reagent used in organic synthesis.

Uniqueness

2-(Ethoxymethylidene)cyclohexane-1,3-dione is unique due to the presence of the ethoxymethylidene group, which imparts distinct chemical properties and reactivity. This makes it a valuable compound for specific applications, such as designing enzyme inhibitors and studying reaction mechanisms.

Properties

Molecular Formula

C9H12O3

Molecular Weight

168.19 g/mol

IUPAC Name

2-(ethoxymethylidene)cyclohexane-1,3-dione

InChI

InChI=1S/C9H12O3/c1-2-12-6-7-8(10)4-3-5-9(7)11/h6H,2-5H2,1H3

InChI Key

OUSVGMAPDUPZJF-UHFFFAOYSA-N

Canonical SMILES

CCOC=C1C(=O)CCCC1=O

Origin of Product

United States

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